

Crystal Structure of d-Camphoric Acid: A Technical Guide

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Compound of Interest

Compound Name: *d-Camphoric acid*

Cat. No.: *B196137*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of **d-Camphoric acid**, a vital chiral building block in pharmaceutical and materials science. This document details the experimental protocols for crystal growth and structure determination, presents key crystallographic data in a clear, tabular format, and visualizes the experimental workflow.

Introduction

d-Camphoric acid, with the systematic IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a naturally occurring chiral dicarboxylic acid. Its rigid, stereochemically defined structure makes it an invaluable tool for the synthesis of chiral materials, including metal-organic frameworks (MOFs), and as a resolving agent for racemic mixtures. A thorough understanding of its three-dimensional structure through single-crystal X-ray diffraction is fundamental to leveraging its properties in rational drug design and the engineering of novel crystalline materials.

Experimental Protocols

The determination of the crystal structure of **d-Camphoric acid** involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Single Crystal Growth of d-Camphoric Acid

High-quality single crystals of **d-Camphoric acid** suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation.

Materials and Equipment:

- **d-Camphoric acid** (purity >99%)
- Deionized water
- Glass beaker
- Hot plate with magnetic stirrer
- Crystallization dish
- Filter paper

Procedure:

- A saturated solution of **d-Camphoric acid** is prepared by dissolving the solid in deionized water at a slightly elevated temperature (approximately 40-50 °C) with continuous stirring until no more solute dissolves.
- The warm, saturated solution is filtered to remove any insoluble impurities.
- The clear filtrate is transferred to a clean crystallization dish.
- The dish is covered with a piece of filter paper, secured with a rubber band, to allow for slow evaporation of the solvent at room temperature.
- The crystallization dish is left undisturbed in a vibration-free environment.
- Colorless, prismatic single crystals typically form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of **d-Camphoric acid** was determined by single-crystal X-ray diffraction.

Instrumentation and Software:

- **Diffractometer:** A Bruker-Nonius CAD4 four-circle diffractometer was utilized for data collection.
- **Radiation Source:** Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) was used.
- **Structure Solution and Refinement Software:** The structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97.

Data Collection and Refinement Parameters:

- **Temperature:** Data was collected at 293(2) K.
- **Crystal Size:** A crystal with dimensions of 0.40 x 0.35 x 0.30 mm was selected for the experiment.
- **Data Collection Method:** ω -2 θ scans were employed.
- **Absorption Correction:** An empirical absorption correction was applied.
- **Hydrogen Atoms:** Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydroxyl hydrogen atoms were located in a difference Fourier map and refined with distance restraints.

Crystallographic Data for d-Camphoric Acid

The crystallographic data for **d-Camphoric acid** (CCDC Deposition Number: 205190) is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |
|-----------------------------------|---|
| Empirical formula | C ₁₀ H ₁₆ O ₄ |
| Formula weight | 200.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2 ₁ |
| Unit cell dimensions | a = 7.468(2) Å, α = 90° b = 7.689(2) Å, β = 94.43(3)° c = 9.245(2) Å, γ = 90° |
| Volume | 529.0(2) Å ³ |
| Z | 2 |
| Density (calculated) | 1.256 Mg/m ³ |
| Absorption coefficient | 0.096 mm ⁻¹ |
| F(000) | 216 |
| Crystal size | 0.40 x 0.35 x 0.30 mm |
| θ range for data collection | 2.73 to 27.50° |
| Index ranges | -9 ≤ h ≤ 9, -10 ≤ k ≤ 9, -12 ≤ l ≤ 11 |
| Reflections collected | 2639 |
| Independent reflections | 2403 [R(int) = 0.0216] |
| Completeness to θ = 27.50° | 99.8 % |
| Absorption correction | Empirical |
| Max. and min. transmission | 0.9717 and 0.9624 |
| Refinement method | Full-matrix least-squares on F ² |
| Data / restraints / params | 2403 / 1 / 128 |
| Goodness-of-fit on F ² | 1.053 |

| | |
|--------------------------------------|------------------------------------|
| Final R indices [$I > 2\sigma(I)$] | R1 = 0.0381, wR2 = 0.0988 |
| R indices (all data) | R1 = 0.0435, wR2 = 0.1039 |
| Absolute structure param | -0.1(10) |
| Largest diff. peak/hole | 0.213 and -0.180 e.Å ⁻³ |

Table 2: Selected Bond Lengths (Å)

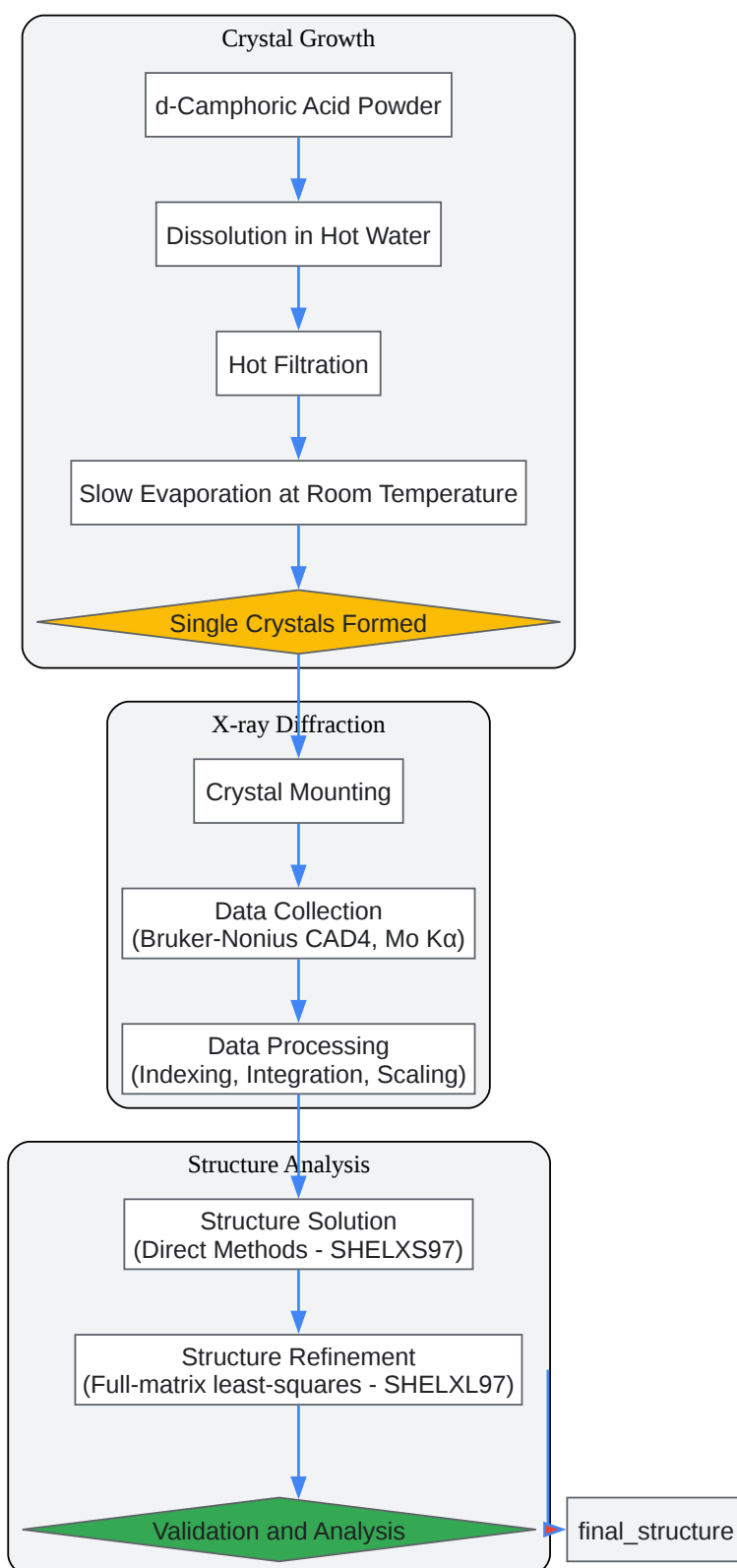
| Bond | Length (Å) |
|-----------|------------|
| O(1)-C(8) | 1.315(2) |
| O(2)-C(8) | 1.211(2) |
| O(3)-C(9) | 1.311(2) |
| O(4)-C(9) | 1.216(2) |
| C(1)-C(2) | 1.551(2) |
| C(1)-C(5) | 1.545(2) |
| C(1)-C(7) | 1.543(2) |
| C(1)-C(9) | 1.520(2) |
| C(2)-C(3) | 1.526(2) |
| C(3)-C(4) | 1.527(2) |
| C(4)-C(5) | 1.542(2) |
| C(4)-C(8) | 1.509(2) |
| C(5)-C(6) | 1.536(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |
|----------------|-----------|
| O(2)-C(8)-O(1) | 122.9(2) |
| O(2)-C(8)-C(4) | 122.1(2) |
| O(1)-C(8)-C(4) | 115.0(2) |
| O(4)-C(9)-O(3) | 123.0(2) |
| O(4)-C(9)-C(1) | 121.2(2) |
| O(3)-C(9)-C(1) | 115.8(2) |
| C(9)-C(1)-C(5) | 111.4(2) |
| C(9)-C(1)-C(7) | 109.8(2) |
| C(5)-C(1)-C(7) | 113.1(2) |
| C(9)-C(1)-C(2) | 102.5(1) |
| C(5)-C(1)-C(2) | 103.2(1) |
| C(7)-C(1)-C(2) | 116.1(2) |
| C(3)-C(2)-C(1) | 105.7(2) |
| C(2)-C(3)-C(4) | 105.8(2) |
| C(8)-C(4)-C(3) | 114.3(2) |
| C(8)-C(4)-C(5) | 112.5(2) |
| C(3)-C(4)-C(5) | 102.6(1) |
| C(6)-C(5)-C(4) | 116.2(2) |
| C(6)-C(5)-C(1) | 114.7(2) |
| C(4)-C(5)-C(1) | 102.7(1) |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the crystal structure analysis of **d-Camphoric acid**.



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*Experimental workflow for the crystal structure analysis of **d-Camphoric acid**.*

Conclusion

This guide has provided a detailed account of the crystal structure analysis of **d-Camphoric acid**. The presented crystallographic data offers a precise three-dimensional model of the molecule, which is essential for its application in stereoselective synthesis and the design of chiral functional materials. The experimental protocols outlined herein serve as a practical reference for researchers in the fields of crystallography, medicinal chemistry, and materials science.

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